

5-Bromo-4-chloro-2-iodotoluene CAS number

1000578-03-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-iodotoluene

Cat. No.: B1437864

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-4-chloro-2-iodotoluene** (CAS: 1000578-03-9): A Strategic Building Block for Sequential Functionalization

Executive Summary

5-Bromo-4-chloro-2-iodotoluene is a polysubstituted aromatic compound designed for advanced organic synthesis. Its primary value lies not in its direct biological activity, but in its role as a highly versatile synthetic intermediate. The molecule features three distinct halogen atoms—iodine, bromine, and chlorine—each exhibiting a different level of reactivity in common cross-coupling reactions. This built-in reactivity differential allows for programmed, sequential functionalization of the toluene scaffold, providing chemists with precise control over the construction of complex, multi-substituted molecular architectures. This guide provides a comprehensive overview of its properties, the strategic principles of its use, detailed synthetic protocols, and its application in modern drug discovery and materials science.

Physicochemical and Structural Properties

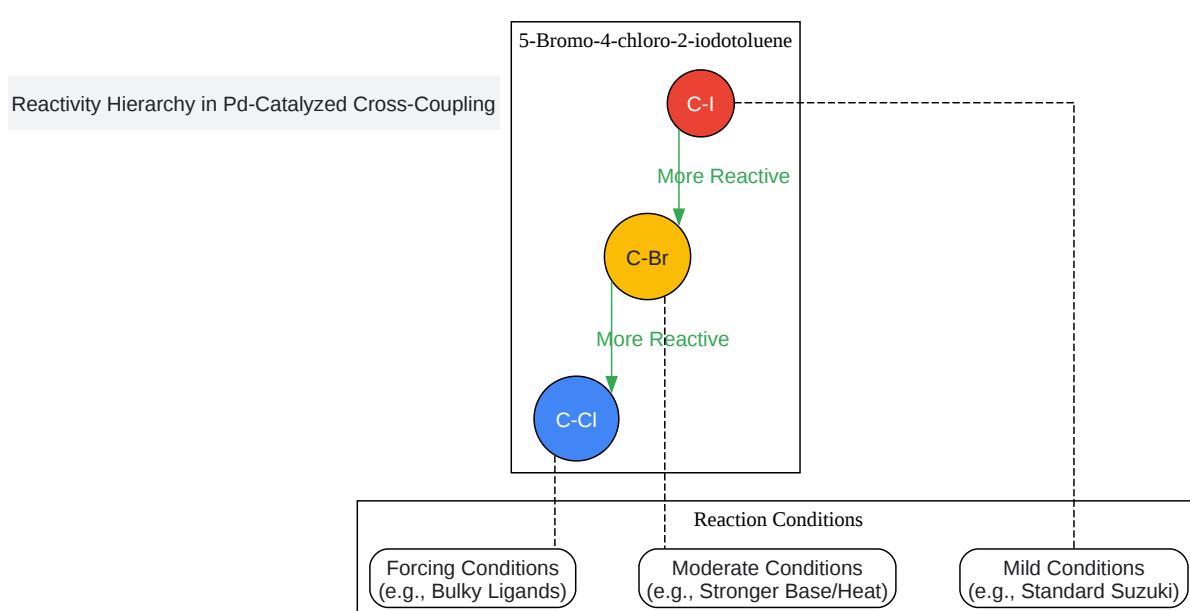
The compound is a solid at room temperature, with properties defined by its unique substitution pattern.^[1] Its structure is the key to its synthetic utility.

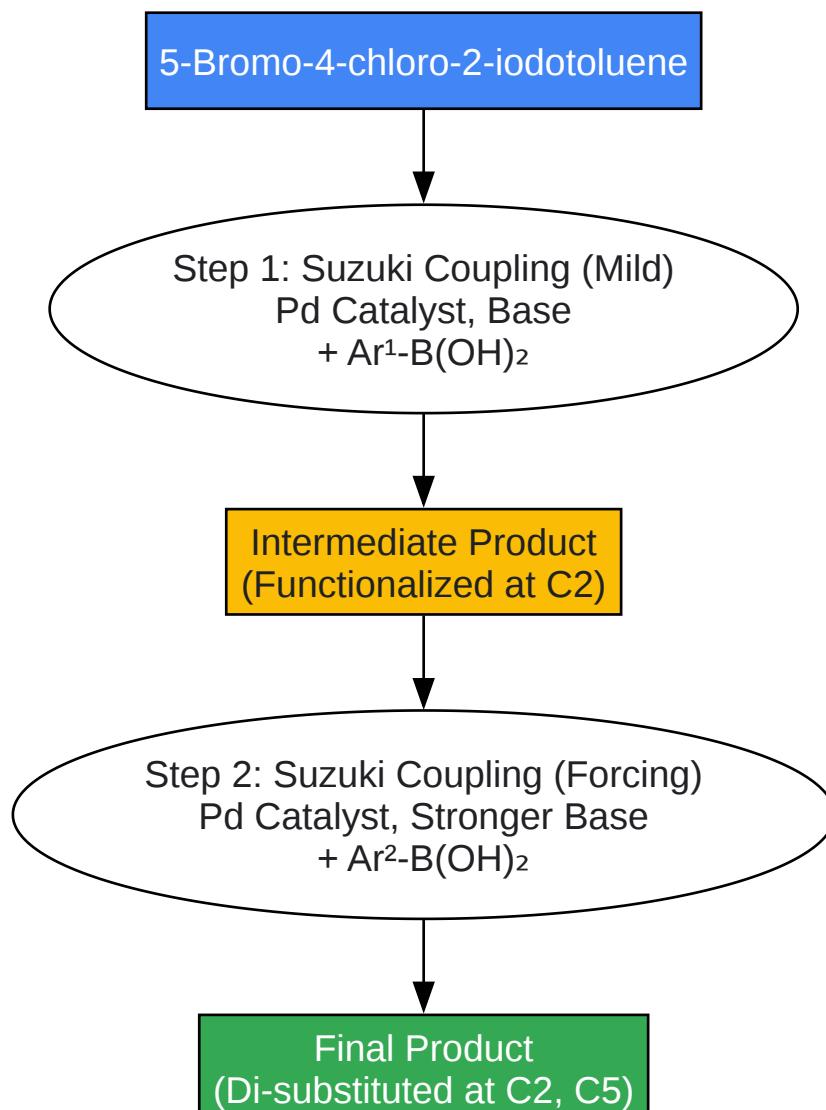
Property	Value	Source(s)
CAS Number	1000578-03-9	[2][3]
Molecular Formula	C ₇ H ₅ BrClI	[2][3]
Molecular Weight	331.38 g/mol	[2]
Melting Point	65-74 °C	
Canonical SMILES	CC1=C(C=C(C=C1Cl)Br)I	[2]
Predicted Density	~2.1 g/cm ³	
Predicted Boiling Point	~303.7 °C at 760 mmHg	

The image you are requesting does not exist or is no longer available.

imgur.com

The Principle of Orthogonal Reactivity in Cross-Coupling


The strategic importance of **5-Bromo-4-chloro-2-iodotoluene** is founded on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2] This reactivity hierarchy is a cornerstone of its application, enabling chemists to perform sequential reactions where one halogen reacts selectively while the others remain intact for subsequent transformations.[2]


The generally accepted order of reactivity for the oxidative addition step, which is often rate-determining, is: C-I > C-Br > C-Cl.[2]

- C-I Bond (Position 2): The carbon-iodine bond is the weakest and most labile, making it the most reactive site. It readily undergoes oxidative addition with Pd(0) catalysts under mild conditions, such as standard Suzuki-Miyaura or Sonogashira couplings.[2][4]

- C-Br Bond (Position 5): The carbon-bromine bond is stronger and less reactive than C-I. It requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react. This intermediate reactivity allows it to serve as a second, distinct reaction handle.[2]
- C-Cl Bond (Position 4): The carbon-chlorine bond is the strongest and most robust of the three. It is typically unreactive under conditions used to functionalize the C-I and C-Br bonds, effectively acting as a stable placeholder until much more vigorous reaction conditions are employed.[2]

This predictable hierarchy allows for a programmed, multi-step synthesis on a single scaffold, which is invaluable for building molecular libraries and establishing structure-activity relationships (SAR) in drug discovery.[2][5]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 5-Bromo-4-chloro-2-iodotoluene | 1000578-03-9 | Benchchem [benchchem.com]

- 3. 5-Bromo-4-chloro-2-iodotoluene,(CAS# 1000578-03-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-4-chloro-2-iodotoluene CAS number 1000578-03-9]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437864#5-bromo-4-chloro-2-iodotoluene-cas-number-1000578-03-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com